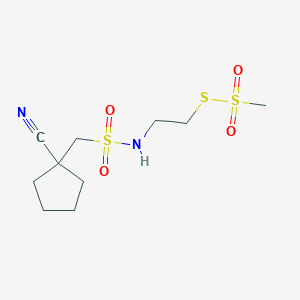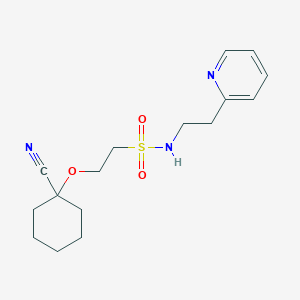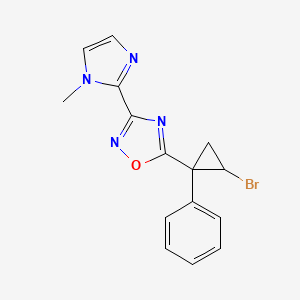![molecular formula C10H14IN3O B7405876 1-[2-(4-iodo-1H-pyrazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7405876.png)
1-[2-(4-iodo-1H-pyrazol-5-yl)piperidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-iodo-1H-pyrazol-5-yl)piperidin-1-yl]ethanone is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom at the 4-position and a piperidine ring attached to an ethanone group
Méthodes De Préparation
The synthesis of 1-[2-(4-iodo-1H-pyrazol-5-yl)piperidin-1-yl]ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by iodination at the 4-position. The piperidine ring is then introduced through a nucleophilic substitution reaction, and finally, the ethanone group is attached via an acylation reaction. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1-[2-(4-iodo-1H-pyrazol-5-yl)piperidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[2-(4-iodo-1H-pyrazol-5-yl)piperidin-1-yl]ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of probes for biological imaging and diagnostics.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[2-(4-iodo-1H-pyrazol-5-yl)piperidin-1-yl]ethanone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1-[2-(4-iodo-1H-pyrazol-5-yl)piperidin-1-yl]ethanone can be compared with other similar compounds, such as:
1-[2-(4-chloro-1H-pyrazol-5-yl)piperidin-1-yl]ethanone: Similar structure but with a chlorine atom instead of iodine, which may affect its reactivity and biological activity.
1-[2-(4-bromo-1H-pyrazol-5-yl)piperidin-1-yl]ethanone:
1-[2-(4-fluoro-1H-pyrazol-5-yl)piperidin-1-yl]ethanone: The fluorine atom can impart different electronic and steric effects compared to iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can enhance its reactivity in certain chemical reactions and potentially improve its efficacy in biological applications.
Propriétés
IUPAC Name |
1-[2-(4-iodo-1H-pyrazol-5-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN3O/c1-7(15)14-5-3-2-4-9(14)10-8(11)6-12-13-10/h6,9H,2-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQVXPRALSBMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1C2=C(C=NN2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(3S,4R)-3-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(2-methoxyethoxy)ethanone](/img/structure/B7405793.png)
![Methyl 5-(diethylcarbamoyl)-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B7405807.png)
![Methyl 2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]oxolane-2-carboxylate](/img/structure/B7405820.png)
![2-prop-2-enoxy-1-[(3R,4S)-3-(trifluoromethyl)-4-[[6-(trifluoromethyl)pyridazin-3-yl]amino]pyrrolidin-1-yl]ethanone](/img/structure/B7405842.png)

![2-[[4-Cyclopropyl-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]morpholin-3-one](/img/structure/B7405854.png)
![1-(1-cyanocyclopentyl)-N-[(2-hydroxynaphthalen-1-yl)methyl]methanesulfonamide](/img/structure/B7405856.png)
![2-methoxy-3-methyl-N-[3-[methyl(pyridin-2-yl)amino]propyl]butane-1-sulfonamide](/img/structure/B7405858.png)



![Ethyl 2-[2-(2-ethyl-4,5-dihydroimidazol-1-yl)ethylamino]-3-nitropyridine-4-carboxylate](/img/structure/B7405885.png)

![3-[[Methyl-(6-methyl-5-nitropyridin-2-yl)amino]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7405890.png)
